N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a piperidine ring, a hydroxyphenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst . The final step involves the sulfonation of the aromatic ring to introduce the methoxybenzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and hydroxyphenyl group are crucial for binding to these targets, while the methoxybenzenesulfonamide moiety may enhance the compound’s solubility and stability . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Phenylsulfonamides: Compounds such as sulfanilamide and sulfamethoxazole are structurally related and used as antibiotics.
Uniqueness
N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide is unique due to its combination of a piperidine ring, hydroxyphenyl group, and methoxybenzenesulfonamide moiety. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-26-19-8-10-20(11-9-19)27(24,25)21-13-17-3-2-12-22(15-17)14-16-4-6-18(23)7-5-16/h4-11,17,21,23H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSJUDELQBBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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